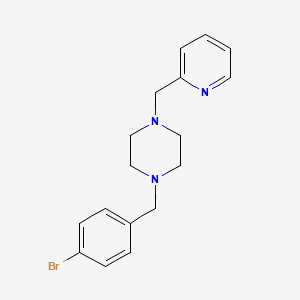

![molecular formula C20H28N2O4 B5636123 (2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)

(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

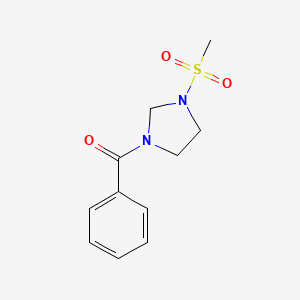

The synthesis of compounds related to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" often involves multi-step chemical processes. For instance, a series of 2-aryl(pyrrolidin-4-yl)acetic acids, with structural similarities, were synthesized and evaluated for their biological activities as agonists of S1P receptors, highlighting the intricate synthetic strategies employed to obtain such compounds (Yan et al., 2006). These synthetic routes typically involve the formation of key intermediates followed by coupling reactions to introduce various functional groups, demonstrating the complexity and precision required in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" has been elucidated through techniques such as X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For example, the molecular and crystal structures of hydroxy derivatives of hydropyridine were determined to study the influence of hydrogen bonds on molecule conformation and packing in crystals, which is crucial for understanding the compound's behavior and interactions (Kuleshova & Khrustalev, 2000).

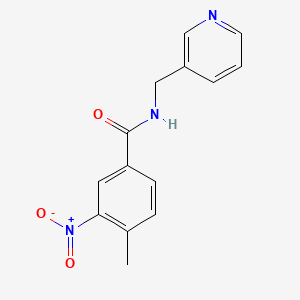

Chemical Reactions and Properties

Chemical reactions involving compounds similar to "(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid" include acylation, cyclization, and hydrolysis, which are fundamental for modifying the chemical structure to achieve desired properties. For instance, the study of the kinetics of hydrolysis in aqueous solutions of a related pyrrolo[3,4-c]pyridine derivative at different temperatures and pH values provides insights into the compound's stability and reaction mechanisms (Muszalska & Wojtyniak, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies on the degradation mechanism and stability in aqueous solutions using high-performance liquid chromatography (HPLC) highlight the importance of understanding these properties for pharmaceutical applications (Muszalska, Śladowska, & Szkatuła, 2005).

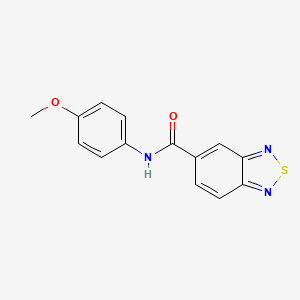

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, potential for forming derivatives, and the presence of functional groups, determine the compound's usefulness in various applications. For example, biotransformations of related compounds by bacterial species demonstrate stereoselectivity, providing valuable information for synthetic chemistry and pharmaceutical development (Majewska, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-2-26-17-8-4-3-7-16(17)18(20(24)25)21-13-9-15(10-14-21)19(23)22-11-5-6-12-22/h3-4,7-8,15,18H,2,5-6,9-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQZVWVHRXSQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(C(=O)O)N2CCC(CC2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)

![4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5636046.png)

![4-{[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5636053.png)

![2-ethyl-N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5636061.png)

![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)

![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)

![2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5636142.png)